1-(5-Propylpyrrolidin-3-yl)ethanone
Description
1-(5-Propylpyrrolidin-3-yl)ethanone is a pyrrolidine derivative featuring a five-membered nitrogen-containing ring substituted with a propyl group at position 5 and an acetyl group (ethanone) at position 3. Pyrrolidine derivatives are widely studied for their roles in pharmaceuticals and organic synthesis due to their conformational flexibility and ability to engage in hydrogen bonding .
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(5-propylpyrrolidin-3-yl)ethanone |
InChI |
InChI=1S/C9H17NO/c1-3-4-9-5-8(6-10-9)7(2)11/h8-10H,3-6H2,1-2H3 |
InChI Key |
FBHSJGHAMKZNSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(CN1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(5-Propylpyrrolidin-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 5-propylpyrrolidine with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield.
Chemical Reactions Analysis
1-(5-Propylpyrrolidin-3-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, oxidation of the compound can be achieved using reagents such as potassium permanganate or chromium trioxide, leading to the formation of the corresponding carboxylic acid. Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohol. Substitution reactions, such as nucleophilic substitution, can be performed using reagents like sodium hydride and alkyl halides to introduce different functional groups onto the pyrrolidine ring.
Scientific Research Applications
1-(5-Propylpyrrolidin-3-yl)ethanone has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a pharmacological agent due to its ability to interact with various biological targets. In medicine, it is investigated for its potential therapeutic effects, including its use as an analgesic or anti-inflammatory agent. Additionally, the compound has applications in the industry, where it is used as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Propylpyrrolidin-3-yl)ethanone involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing the release of neurotransmitters and altering neuronal signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Hypothetical Analysis of this compound
Based on structural analogs:
- Physicochemical Properties: The propyl group may increase hydrophobicity compared to smaller substituents (e.g., methoxy or chloro). This could lower melting points relative to halogenated analogs (e.g., 90°C for bromo-pyridin-3-yl ethanone ).
- Reactivity : The pyrrolidine ring’s secondary amine could participate in hydrogen bonding or salt formation, enhancing solubility in acidic conditions.
- Safety : Aliphatic substituents like propyl may reduce acute toxicity compared to halogenated derivatives (e.g., ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
